2-(bromomethyl)-1-ethyl-1H-imidazole
Overview
Description
2-(bromomethyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromomethyl group at the second position and an ethyl group at the first position of the imidazole ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under mild conditions. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 40-60°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of imidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of methyl-substituted imidazoles.
Scientific Research Applications
2-(bromomethyl)-1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-ethyl-1H-imidazole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with nucleophilic residues such as cysteine or lysine .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-1-ethyl-1H-imidazole
- 2-(iodomethyl)-1-ethyl-1H-imidazole
- 2-(methylthio)-1-ethyl-1H-imidazole
Uniqueness
2-(bromomethyl)-1-ethyl-1H-imidazole is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, providing a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1-ethylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXZPYOYUMSJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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